3-Hydroxy Cyproconazole
CAS No.: 1075720-65-8
Cat. No.: VC18026000
Molecular Formula: C15H18ClN3O2
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1075720-65-8 |
|---|---|
| Molecular Formula | C15H18ClN3O2 |
| Molecular Weight | 307.77 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
| Standard InChI | InChI=1S/C15H18ClN3O2/c1-14(20,11-2-3-11)15(21,8-19-10-17-9-18-19)12-4-6-13(16)7-5-12/h4-7,9-11,20-21H,2-3,8H2,1H3 |
| Standard InChI Key | NUFIGGFDCSFXQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CC1)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
3-Hydroxy Cyproconazole (CAS No. 1075720-65-8) is a diastereomeric metabolite derived from the hydroxylation of cyproconazole at the 3-position of its butanediol backbone. Its molecular formula is , with a molecular weight of 307.77 g/mol . The compound exists as four stereoisomers due to two chiral centers (C2 and C3), forming two enantiomeric pairs of diastereomers. The hydroxyl group at C3 and the hydrogen at C2 adopt either syn or anti configurations, contributing to its stereochemical complexity .
Physicochemical Parameters
Key physicochemical properties include:
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Solubility: Moderately soluble in polar solvents such as methanol (410 g/L) and acetone (360 g/L), with limited solubility in nonpolar solvents like hexane (1.3 g/L) .
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Partition Coefficient: The octanol-water partition coefficient () of the parent compound, cyproconazole, is approximately 3.08, suggesting moderate lipophilicity. This property likely influences the metabolite’s distribution in biological systems .
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Stability: Under oxidative conditions, degradation begins at 115°C, with thermal decomposition occurring above 300°C .
Synthesis and Metabolic Pathways
Formation via Cyproconazole Metabolism
3-Hydroxy Cyproconazole is generated during the hepatic metabolism of cyproconazole in mammals. In rats, oral administration of cyproconazole results in rapid absorption, with peak blood concentrations of the metabolite observed within 30–40 hours . Hydroxylation at the 3-position is mediated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate for excretion. Studies using thin-layer chromatography (TLC) identified at least 21 urinary and 13 fecal metabolites, with 3-Hydroxy Cyproconazole representing a significant fraction .
Table 1: Metabolic Distribution of Cyproconazole in Rats
| Matrix | % Administered Dose | Key Metabolites Identified |
|---|---|---|
| Urine | 20.8–41.0% | 3-Hydroxy Cyproconazole, glucuronides |
| Feces | 23.7–56.3% | Unmetabolized parent, diol metabolites |
| Bile | 60–75.5% | Conjugated forms |
Excretion Kinetics
In repeated-dose studies, 96.5% of administered cyproconazole was excreted within 3 days, primarily via feces (56.3%) and urine (40.2%) . The metabolite’s elimination half-life from blood is 25–30 hours, with residual concentrations persisting in tissues such as the liver (1.37 mg/kg) and adrenals (0.93 mg/kg) due to its moderate lipophilicity .
Toxicological Profile
Genotoxicity and Carcinogenicity
Cyproconazole and its metabolites, including 3-Hydroxy Cyproconazole, showed no mutagenic activity in Ames tests but induced chromosomal aberrations in vitro at cytotoxic concentrations . Long-term rodent studies reported liver adenomas in mice at 250 ppm, though these effects were attributed to enzyme induction rather than direct genotoxicity .
Reproductive Effects
In a two-generation rat study, cyproconazole reduced pup survival and body weight at 300 ppm, with no observed adverse effects at 30 ppm . The metabolite’s role in these effects remains unclear but warrants further investigation due to its presence in maternal tissues.
Environmental Fate and Detection
Analytical Detection Methods
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Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detecting 3-Hydroxy Cyproconazole in biological and environmental samples .
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Sample Preparation: Liquid-liquid extraction (LLE) using dichloromethane or solid-phase extraction (SPE) with C18 cartridges achieves recovery rates >85% .
Research Gaps and Future Directions
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Toxicokinetics in Non-Rodent Species: Data on metabolite distribution in humans and livestock are sparse.
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Ecotoxicity Studies: Impacts on aquatic invertebrates and soil microorganisms remain uncharacterized.
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Advanced Detection Methods: Development of immunoassays for field-based screening could enhance monitoring efficiency.
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